2-Amino-5-Iodopyridine-3-Carbaldehyde

Catalog No.
S693231
CAS No.
578007-67-7
M.F
C6H5IN2O
M. Wt
248.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-Iodopyridine-3-Carbaldehyde

CAS Number

578007-67-7

Product Name

2-Amino-5-Iodopyridine-3-Carbaldehyde

IUPAC Name

2-amino-5-iodopyridine-3-carbaldehyde

Molecular Formula

C6H5IN2O

Molecular Weight

248.02 g/mol

InChI

InChI=1S/C6H5IN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9)

InChI Key

DSXSLRYMXWHNPF-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C=O)N)I

Canonical SMILES

C1=C(C=NC(=C1C=O)N)I

Synthesis and Availability:

Potential Applications:

While the specific research applications of 2-amino-5-iodopyridine-3-carbaldehyde are not extensively documented, its chemical structure suggests potential in various areas:

  • Medicinal Chemistry: The presence of the amine and aldehyde functional groups makes this molecule a potential candidate for further modification and development into new drugs. The combination of these functionalities has been explored in numerous drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders. [, ]
  • Material Science: The aromatic ring structure with the incorporated iodine atom could be of interest for the development of novel functional materials. Iodinated aromatic compounds have been investigated for applications in organic electronics, optoelectronic devices, and liquid crystals due to their unique properties. [, ]
  • Radiopharmaceutical Chemistry: The presence of iodine, a radioisotope of which (iodine-131) can be used for diagnostic and therapeutic purposes, raises the possibility of exploring this molecule as a precursor for radiopharmaceuticals. However, further research and development would be needed to assess its suitability and efficacy in this context.

2-Amino-5-Iodopyridine-3-Carbaldehyde is an organic compound with the molecular formula C6H5IN2O. It features a pyridine ring substituted with an amino group and an aldehyde functional group, along with an iodine atom at the 5-position. This compound is of interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural characteristics that facilitate diverse

The chemical behavior of 2-Amino-5-Iodopyridine-3-Carbaldehyde is influenced by its functional groups:

  • Nucleophilic Addition: The carbonyl group of the aldehyde can undergo nucleophilic addition reactions. For instance, it can react with amines to form imines or with alcohols to yield hemiacetals.
  • Halogenation: The iodine atom can participate in electrophilic substitution reactions, allowing for further functionalization of the pyridine ring .
  • Condensation Reactions: The amino group can engage in condensation reactions, such as forming Schiff bases when reacted with carbonyl compounds.

Research has indicated that derivatives of 2-Amino-5-Iodopyridine-3-Carbaldehyde exhibit notable biological activities. For instance, compounds based on this scaffold have been evaluated for their potential as inhibitors of various kinases, including the c-Met protein kinase, which is implicated in cancer progression and metastasis . These studies suggest that modifications to the core structure can enhance biological efficacy and selectivity.

Several synthetic routes have been developed for the preparation of 2-Amino-5-Iodopyridine-3-Carbaldehyde:

  • Iodination of 2-Aminonicotinaldehyde: This method involves treating 2-Aminonicotinaldehyde with iodine in a suitable solvent under acidic conditions. The reaction typically requires heating and may involve subsequent purification steps to isolate the desired product .
  • Alternative Synthetic Pathways: Other methods include using sulfuric acid and periodic acid in aqueous media to facilitate the iodination process, followed by extraction and recrystallization techniques for purification .

The unique structure of 2-Amino-5-Iodopyridine-3-Carbaldehyde allows for various applications:

  • Pharmaceutical Development: As a precursor for synthesizing biologically active compounds, particularly those targeting specific protein kinases.
  • Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.
  • Material Science: Potential applications in developing new materials or coatings due to its chemical properties.

Interaction studies involving 2-Amino-5-Iodopyridine-3-Carbaldehyde often focus on its binding affinity and selectivity towards specific biological targets. For example, research has shown that derivatives can effectively inhibit c-Met kinase activity, making them potential candidates for cancer therapeutics . Understanding these interactions is crucial for optimizing drug design and improving therapeutic outcomes.

Several compounds share structural similarities with 2-Amino-5-Iodopyridine-3-Carbaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
2-AminopyridineAmino group at position 2Basic building block in organic synthesis
5-IodopyridineIodine at position 5Useful in electrophilic substitution reactions
3-Carbaldehyde derivativesAldehyde functional groupVersatile reactivity in condensation reactions
2-Amino-4,5-dihydrothiopheneThiophene ring fused with pyridineExhibits different biological activities

Each of these compounds exhibits distinct reactivity patterns and biological activities, making them suitable for various applications in medicinal chemistry and organic synthesis. The presence of both iodine and amino groups in 2-Amino-5-Iodopyridine-3-Carbaldehyde contributes to its unique reactivity profile, differentiating it from similar compounds.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-5-iodopyridine-3-carboxaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types